
ethyl 4,6-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H9Cl2NO2 and a molecular weight of 258.1 g/mol It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,6-dichloroindole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Overview
Ethyl 4,6-dichloro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives have shown promise in treating various diseases, particularly cancer and infectious diseases.
Case Studies
- Cancer Therapeutics : Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For instance, modifications at the C3 and C6 positions of the indole core have led to enhanced inhibitory activities against specific cancer targets.
- Antiviral Agents : Studies have indicated that derivatives can inhibit HIV-1 integrase activity. The compound's structural features allow it to interact effectively with viral enzymes, enhancing its potential as an antiviral agent .
Agricultural Chemicals
Overview
In agricultural chemistry, this compound is utilized in formulating agrochemicals aimed at pest control and crop protection.
Applications
- Pesticides : The compound has been incorporated into pesticide formulations due to its effectiveness against a range of agricultural pests. Its chlorinated structure contributes to its biological activity and stability under field conditions.
- Herbicides : Research indicates that this compound can be modified to develop novel herbicides that target specific weed species without harming crops .
Biochemical Research
Overview
The compound is extensively used in biochemical research to elucidate various metabolic pathways and mechanisms.
Applications
- Enzyme Inhibition Studies : this compound is employed to study enzyme interactions and inhibition mechanisms, particularly in the context of cancer metabolism and viral replication processes.
- Target Identification : Researchers utilize this compound to identify new therapeutic targets by exploring its interaction with cellular pathways .
Material Science
Overview
In material science, this compound is investigated for its potential in developing novel materials.
Applications
- Conducting Polymers : The compound's unique electronic properties make it suitable for synthesizing conducting polymers that can be used in electronic devices.
- Dyes and Pigments : Its vibrant color properties are explored for use in dyes and pigments, expanding its utility beyond traditional applications .
Analytical Chemistry
Overview
this compound serves as a standard reference material in various analytical methods.
Applications
- Quality Control : The compound is used in quality control processes within pharmaceutical manufacturing to ensure the accuracy and reliability of chemical analyses.
- Method Development : It aids in developing new analytical methods for detecting and quantifying related compounds in complex mixtures .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmaceutical | Cancer drugs, antiviral agents | Effective against cancer cell lines; HIV inhibition |
Agricultural Chemicals | Pesticides, herbicides | Effective pest control; targeted herbicidal action |
Biochemical Research | Enzyme inhibition studies | Identifies new therapeutic targets |
Material Science | Conducting polymers, dyes | Unique electronic properties; vibrant colors |
Analytical Chemistry | Standard reference material | Ensures accuracy in chemical analyses |
Mechanism of Action
The mechanism of action of ethyl 4,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 4,6-dichloro-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Lacks the chlorine substituents, resulting in different chemical and biological properties.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity and has different substituents on the indole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties and different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic indole structure with two chlorine substituents at the 4 and 6 positions and an ethyl ester group at the 2 position. Its molecular formula is with a molecular weight of approximately 255.99 g/mol. The presence of chlorine atoms enhances its lipophilicity, which may facilitate cellular uptake and bioavailability.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Protein Interaction : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Receptor Modulation : It has been shown to selectively activate GPR17, a receptor implicated in inflammatory responses and neuroprotection. Activation of GPR17 leads to intracellular calcium mobilization and modulation of adenylate cyclase activity .
Antimicrobial Activity
Indole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have reported its cytotoxic effects on several cancer cell lines:
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
PC3 (Prostate) | 40.1 | 24 h |
DU145 (Prostate) | 98.14 | 24 h |
These results suggest that the compound exhibits a dose-dependent decrease in cell viability, with higher sensitivity observed in PC3 cells compared to DU145 cells .
Study on GPR17 Activation
A study investigated the activation of GPR17 by this compound in various cell types. The findings revealed that the compound effectively mobilized intracellular calcium and inhibited adenylate cyclase, indicating its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Activity Assessment
Another study evaluated the antioxidant properties of related indole compounds, showing that derivatives with similar structures could scavenge free radicals effectively. This suggests that this compound may also possess antioxidant capabilities, contributing to its overall biological profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4,6-dichloro-1H-indole-2-carboxylate?
this compound can be synthesized via condensation reactions using precursors like 3-formyl-indole derivatives. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylate with chlorinating agents (e.g., POCl₃ or SOCl₂) in acetic acid under inert conditions. Sodium acetate may be added to control acidity, and the reaction is monitored via TLC or HPLC . Post-reaction, the product is purified via recrystallization (e.g., using DMF/acetic acid mixtures) to achieve >95% purity.
Key Reaction Parameters |
---|
Precursor: 3-formyl-indole derivative |
Chlorinating Agent: POCl₃/SOCl₂ |
Solvent: Acetic acid |
Temperature: Reflux (~110°C) |
Purification: Recrystallization (DMF/AcOH) |
Q. How should this compound be stored to maintain stability?
The compound is light-sensitive and prone to hydrolysis. Storage recommendations include:
- Temperature : 2–8°C in a sealed vial.
- Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation.
- Container : Amber glass to block UV light . Stability tests under accelerated conditions (40°C/75% RH for 14 days) can validate degradation thresholds.
Q. What spectroscopic and crystallographic techniques are critical for characterization?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., Cl at C4/C6, ester at C2).
- Mass Spectrometry : High-resolution MS to verify molecular weight (286.11 g/mol) .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving hydrogen bonding and Cl···Cl interactions. Graph set analysis (e.g., Etter’s formalism) interprets supramolecular packing .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction barriers and intermediates. For example:
- Reaction Path Search : Tools like GRRM or Gaussian explore energy landscapes for chlorination steps.
- Machine Learning : Train models on existing indole reaction data to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated approach combines computation, informatics, and experiments to reduce trial-and-error cycles .
Q. How do researchers resolve contradictions in reported crystallographic data for indole derivatives?
Discrepancies in unit cell parameters or hydrogen-bonding motifs arise from polymorphic variations. Strategies include:
- Multi-temperature XRD : Analyze thermal expansion coefficients to detect phase transitions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···π contacts).
- Cross-Validation : Compare with neutron diffraction or solid-state NMR to resolve ambiguities .
Q. What experimental design frameworks improve yield in multi-step syntheses?
Factorial design (e.g., 2³ full factorial) systematically tests variables:
Q. How does substituent electronic effects influence the reactivity of the indole core?
- Electrophilic Substitution : Electron-withdrawing Cl groups deactivate the indole ring, directing further substitutions to C5 or C7.
- Nucleophilic Attack : The ester group at C2 enhances electrophilicity at C3, enabling condensations with amines/thiols. Hammett σ constants (σ_Cl = +0.23) quantify electronic effects, guiding regioselectivity predictions .
Properties
IUPAC Name |
ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHLUPONQVSOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371339 | |
Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53995-82-7 | |
Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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